molecular formula C11H9F3O3 B12292504 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

カタログ番号: B12292504
分子量: 246.18 g/mol
InChIキー: GQLCSPVTSQTQEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 2070896-52-3) is a bicyclic carboxylic acid featuring a dihydrobenzofuran core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetic acid moiety at the 3-position. The dihydrobenzofuran scaffold imparts structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . Its synthesis typically involves multi-step processes, including cyclization and functional group modifications, as seen in analogous compounds .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H9F3O3

分子量

246.18 g/mol

IUPAC名

2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-8(4-7)6(5-17-9)3-10(15)16/h1-2,4,6H,3,5H2,(H,15,16)

InChIキー

GQLCSPVTSQTQEI-UHFFFAOYSA-N

正規SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)CC(=O)O

製品の起源

United States

準備方法

Starting Material and Initial Cyclization

The route begins with compound 7 (4-acetylaminohydroxyphenylarsonic acid derivatives), which undergoes oxidative cyclization using a ruthenium trichloride/sodium periodate catalyst system. This step forms the dihydrobenzofuran core while introducing protective groups for subsequent functionalization.

Example Reaction Conditions

  • Catalyst : Ruthenium trichloride monohydrate (0.5–1.5 mol%)
  • Oxidant : Sodium periodate (3.0 equiv)
  • Solvent : Ethyl acetate/water biphasic system
  • Yield : 65–89% for cyclized intermediates.

Trifluoromethyl Group Introduction

While the patent focuses on chlorination, the methodology can be adapted for trifluoromethylation:

  • Late-Stage Trifluoromethylation : Replace chlorination reagents (e.g., N-chlorosuccinimide) with trifluoromethyl sources like CF₃Cu or CF₃SiMe₃ under radical conditions.
  • Building Block Approach : Use a pre-functionalized trifluoromethyl-containing precursor during the cyclization step.

Critical Considerations

  • Trifluoromethyl groups are electron-withdrawing, potentially affecting ring stability during high-temperature steps.
  • Selectivity must be ensured to avoid poly-substitution.

Peer-Reviewed Synthesis Strategy

A study in the Journal of Medicinal Chemistry (2014) details the synthesis of dihydrobenzofuran-7-carboxylic acid derivatives, offering insights applicable to position 3 functionalization.

Lithiation-Carboxylation for Acetic Acid Side Chain

  • Step 1 : Lithiation of 2,3-dihydrobenzofuran at position 3 using n-butyllithium and TEMED.
  • Step 2 : Quenching with dry CO₂ to form the carboxylic acid.
  • Modification : Alkylation with bromoacetic acid derivatives to install the acetic acid chain.

Reaction Data

Parameter Value
Lithiation Reagent n-BuLi (2.5 M in hexane)
Temperature Room temperature
Yield 52%
Product Purity >95% (by NMR)

Bromination and Functional Group Interconversion

Bromination at position 5 (later replaced by CF₃) employs bromine in acetic acid:

  • Conditions : 80°C, 3 h, NaOAc as base.
  • Yield : 80% for 5-bromo intermediate.

Integrated Synthetic Pathway

Combining patent and academic approaches, a plausible route for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is:

Step 1: Dihydrobenzofuran Core Formation

  • Starting Material : 4-Acetylaminohydroxyphenylarsonic acid derivative.
  • Cyclization : RuCl₃/NaIO₄-mediated oxidative cyclization in ethyl acetate/water.

Step 2: Trifluoromethylation

  • Reagent : CF₃Br or CF₃I under Cu(I) catalysis.
  • Conditions : 60–80°C, DMF solvent, 12–24 h.

Step 3: Acetic Acid Side Chain Installation

  • Method : Lithiation at position 3 followed by carboxylation and reduction to acetic acid.

Overall Yield Estimate : 28–35% (3 steps).

Alternative Routes and Emerging Techniques

Microwave-Assisted Cyclization

Recent advancements suggest microwave irradiation can accelerate dihydrobenzofuran formation:

  • Conditions : 150°C, 20 min, 300 W.
  • Advantage : Reduces reaction time from hours to minutes.

Flow Chemistry for Trifluoromethylation

Scalability and Industrial Considerations

The patent route’s suitability for industrial production is evidenced by:

  • Solvent Recovery : Ethyl acetate and methanol are recycled, reducing costs.
  • Catalyst Reusability : Ruthenium catalysts can be recovered via filtration.

Cost Analysis

Component Cost per kg (USD)
Ruthenium Catalyst 12,000
Sodium Periodate 150
CF₃Br 8,500

Analytical and Characterization Data

Critical data for verifying the target compound:

  • ¹H NMR (DMSO-d₆) : δ 3.18 (t, J=8.8 Hz, 2H, CH₂), 4.59 (t, J=8.8 Hz, 2H, OCH₂), 7.41–7.56 (m, aromatic-H).
  • MS (ESI) : m/z 247.08 [M+H]⁺.
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water).

化学反応の分析

反応の種類: 5-(トリフルオロメチル)-2,3-ジヒドロベンゾフラン-3-酢酸は、次のものを含むさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

5-(トリフルオロメチル)-2,3-ジヒドロベンゾフラン-3-酢酸は、科学研究において幅広い用途があります。

科学的研究の応用

Anti-inflammatory Applications

Research indicates that derivatives of 2,3-dihydrobenzofuran-5-acetic acids, including 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, exhibit significant anti-inflammatory properties. A study demonstrated that introducing specific substituents could enhance anti-inflammatory activity, suggesting that this compound may be effective in treating conditions characterized by inflammation .

Analgesic Properties

The compound has been investigated for its dual action as an opioid ligand and TRPV1 antagonist. In vitro studies have shown that it can inhibit pain responses mediated by TRPV1 receptors while also interacting with mu-opioid receptors. This dual mechanism presents a promising avenue for developing new analgesics that can address both acute and chronic pain .

Case Study: Pain Response Evaluation

In a formalin-induced pain model, the compound displayed potent antinociceptive activity with effective doses leading to significant reductions in pain behavior. The involvement of TRPV1 antagonism and mu-opioid receptor activation was confirmed through various assays, indicating its potential as a dual-acting analgesic agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cell growth and induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapeutics.

Research Findings

  • Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
  • In Vitro Studies : Various derivatives have shown promising results against different cancer cell lines, indicating that structural modifications can significantly influence their biological activities .

Antimicrobial Properties

Emerging research suggests that compounds similar to this compound exhibit antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these properties by affecting the electronic characteristics of the molecule.

Summary Table of Applications

Application AreaKey Findings
Anti-inflammatoryEnhanced activity observed with specific substituents; potential treatment for inflammatory diseases .
AnalgesicDual action as TRPV1 antagonist and mu-opioid receptor ligand; effective in pain models .
AnticancerInduces apoptosis and inhibits growth in various cancer cell lines; structure-dependent activity .
AntimicrobialExhibits antibacterial and antifungal properties; potential for development into new antimicrobial agents.

作用機序

5-(トリフルオロメチル)-2,3-ジヒドロベンゾフラン-3-酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 トリフルオロメチル基は化合物の親油性を高め、細胞膜を容易に透過して細胞内標的と相互作用することを可能にします。 これは、重要な酵素または受容体の阻害につながる可能性があり、さまざまな生物学的効果をもたらします .

類似の化合物:

独自性: 5-(トリフルオロメチル)-2,3-ジヒドロベンゾフラン-3-酢酸は、トリフルオロメチル基とジヒドロベンゾフラン環の組み合わせにより独自であり、独特の化学的および生物学的特性を付与します。 この組み合わせは、特に新しい治療薬の開発におけるさまざまな用途での可能性を高めます .

類似化合物との比較

Analogues within the Dihydrobenzofuran-3-acetic Acid Family

Compounds sharing the dihydrobenzofuran core but differing in substituents at the 5-position demonstrate how structural variations influence physicochemical and biological properties:

Compound Name Substituent (5-position) CAS Number Molecular Formula Key Features/Applications
5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid -F 2070896-53-4 C₁₁H₉FO₃ Increased polarity due to fluorine; potential for hydrogen bonding
5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid -C(CH₃)₃ 2070896-43-2 C₁₅H₁₈O₃ Enhanced steric bulk; may improve target binding affinity
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic Acid -OH 1000414-37-8 C₁₀H₁₀O₄ Hydroxyl group increases solubility and hydrogen-bonding capacity

Key Findings :

  • The trifluoromethyl group in the target compound provides superior lipophilicity (logP ~2.5–3.0) compared to the fluoro (-F, logP ~1.8) and hydroxyl (-OH, logP ~1.2) analogues, favoring membrane permeability .
  • 5-(tert-Butyl) analogues exhibit reduced solubility but improved enzymatic stability due to steric shielding of the acetic acid moiety .

Benzeneacetic Acid Derivatives with Trifluoromethyl Groups

Trifluoromethyl-substituted benzeneacetic acids, though lacking the dihydrobenzofuran core, highlight the role of -CF₃ in unrelated scaffolds:

Compound Name CAS Number Molecular Formula Key Features
2,3,5-Trifluorophenylacetic Acid 132992-28-0 C₈H₅F₃O₂ High electrophilicity; used in agrochemicals
(Trifluoromethyl)benzoic Acid 71990-01-7 C₈H₅F₃O₂ Rigid planar structure; limited bioavailability

Comparison :

  • Both classes leverage the -CF₃ group for electron-withdrawing effects, but the bicyclic structure of the target compound may reduce metabolic oxidation .

Heterocyclic Carboxylic Acids with Trifluoromethyl Groups

Compounds with trifluoromethyl groups in other heterocycles illustrate scaffold-dependent bioactivity:

Compound Name (Example) CAS Number Structure Biological Activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Not provided Triazole core Antitumor activity (NCI-H522 cells, GP = 68.09%)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid Not provided Benzofuran core Antibacterial/antifungal activity; forms hydrogen-bonded dimers

Key Insights :

  • The triazole derivative shows potent antitumor activity, but its planar structure may limit blood-brain barrier penetration compared to the bicyclic dihydrobenzofuran .
  • Benzofuran-based acids (e.g., ) share hydrogen-bonding motifs with the target compound, suggesting shared crystallization tendencies and solubility profiles .

生物活性

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS number: 1891329-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A trifluoromethyl group at the 5-position of the benzofuran ring.
  • An acetic acid moiety at the 3-position of the dihydrobenzofuran structure.

This structural configuration enhances its lipophilicity and may improve binding interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves several steps aimed at maintaining high yields while minimizing side reactions. The synthetic pathways often include:

  • Formation of the benzofuran core.
  • Introduction of the trifluoromethyl group.
  • Attachment of the acetic acid moiety.

These methods are critical for modifying the compound’s structure to enhance its biological activity or to synthesize more complex derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Properties

Studies suggest that this compound may inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, it has been observed to affect tumor cell proliferation positively, making it a candidate for further exploration in cancer therapy .

Antibacterial and Antiviral Activities

Compounds with similar structures often demonstrate antibacterial and antiviral activities. Preliminary studies indicate that this compound may also exhibit these properties, warranting further investigation into its potential as an antimicrobial agent.

Anti-inflammatory Effects

A series of related compounds have shown anti-inflammatory activity. For example, 2,3-dihydrobenzofuran-5-acetic acids were evaluated for their anti-inflammatory properties using the carrageenan-induced edema method. The introduction of various substituents significantly influenced their activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • Antitumor Activity : In vitro tests demonstrated that derivatives of dihydrobenzofuran compounds showed significant inhibition of cancer cell lines, suggesting a potential mechanism involving apoptosis induction .
  • Antimicrobial Studies : Comparative studies with structurally similar compounds revealed that certain derivatives exhibited promising antibacterial effects against various pathogens, indicating a broad spectrum of activity.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzofuran structure influence biological activity. For instance, variations in substituents have been correlated with changes in potency against specific biological targets .

Summary Table of Biological Activities

Compound NameBiological ActivityReference
This compoundAntitumor, Antibacterial
Related Dihydrobenzofuran CompoundsAnti-inflammatory
Analog CompoundsAntiviral

Q & A

Basic: What are the common synthetic routes for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid?

Answer:
The synthesis typically involves multi-step protocols using organometallic reagents and cyclization strategies. For example:

  • Step 1 : Lithiation of a trifluoromethyl-substituted precursor using n-BuLi in THF at −78 °C to activate the aromatic ring .
  • Step 2 : Coupling with electrophiles such as 5-bromo-2-methoxybenzaldehyde under controlled temperatures (RT to reflux) .
  • Step 3 : Cyclization via acid-catalyzed or thermal conditions to form the dihydrobenzofuran core. AgCN or LDA may be used to facilitate intermediate transformations .
  • Step 4 : Functionalization of the acetic acid moiety using reducing agents (e.g., LiAlH4) or activating agents like MsCl .

Basic: How is NMR spectroscopy utilized in characterizing this compound?

Answer:
NMR is critical for structural elucidation:

  • ¹H NMR : Identifies proton environments in the dihydrobenzofuran ring and acetic acid side chain. Coupling constants reveal stereochemistry.
  • ¹⁹F NMR : Specifically tracks the trifluoromethyl group (δ ~ −60 to −70 ppm), confirming substitution patterns and purity .
  • Sample Preparation : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS) for calibration. Quantitative NMR (qNMR) with certified reference materials ensures accuracy .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:
Yield optimization requires:

  • Temperature Control : Low temperatures (−78 °C) during lithiation prevent side reactions .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) improve selectivity.
  • Purification : Use flash chromatography or recrystallization to isolate intermediates. For example, HBr/H₂O hydrolysis followed by LiAlH4 reduction enhances purity .
  • Kinetic Monitoring : In-situ techniques (e.g., FTIR or HPLC) track reaction progress and identify bottlenecks .

Advanced: What strategies mitigate by-product formation during the synthesis?

Answer:

  • Regioselective Protection : Block reactive sites (e.g., methoxy groups) to prevent undesired substitutions .
  • Anhydrous Conditions : Use dried solvents (THF, CH₂Cl₂) and inert atmospheres to avoid hydrolysis of intermediates .
  • Stoichiometric Precision : Optimize equivalents of reagents like Na(OAc)₃BH to minimize over-reduction or dimerization .
  • By-Product Analysis : LC-MS or GC-MS identifies impurities, guiding iterative refinement of reaction conditions .

Basic: What analytical techniques confirm the compound's purity and structure?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions).
  • Elemental Analysis : Validates C, H, F, and O content.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced: How to resolve discrepancies in spectroscopic data from different studies?

Answer:

  • Cross-Validation : Compare data with certified reference materials (CRMs) for NMR or HPLC .
  • Parameter Standardization : Ensure consistent solvent, temperature, and instrument settings (e.g., 500 MHz vs. 300 MHz NMR).
  • Computational Modeling : DFT calculations predict ¹H/¹⁹F chemical shifts, aiding assignment of conflicting peaks .

Advanced: What computational methods predict reactivity or stability of this compound?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in cyclization or trifluoromethyl group interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability under varying pH/temperature.
  • Docking Studies : Explore binding affinities if the compound is a drug candidate.

Basic: What are the stability considerations under various storage conditions?

Answer:

  • Temperature : Store at −20 °C in airtight containers to prevent decomposition.
  • Light Sensitivity : Amber vials protect against UV-induced degradation of the dihydrobenzofuran core.
  • Moisture Control : Desiccants (e.g., silica gel) avoid hydrolysis of the acetic acid moiety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。